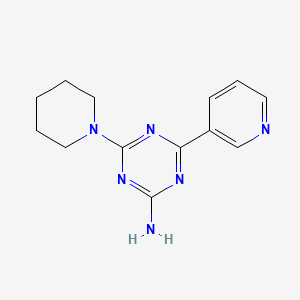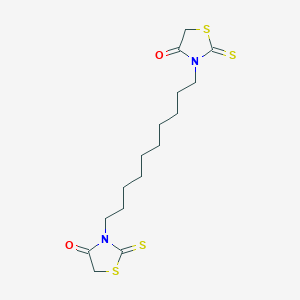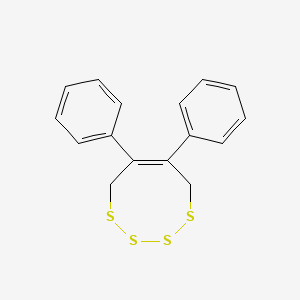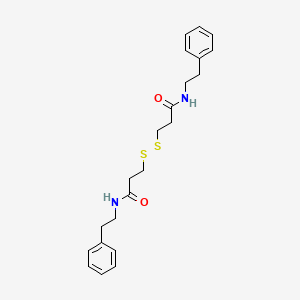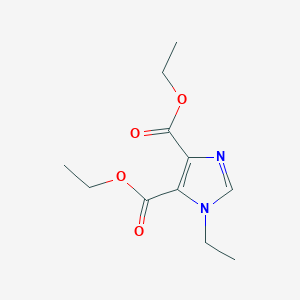
Diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate is a chemical compound belonging to the imidazole family. Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. This particular compound is notable for its two ester groups attached to the imidazole ring, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of amido-nitriles under mild conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often employs multi-step synthesis routes that ensure high yield and purity. The process may involve the use of specific catalysts and solvents to optimize the reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
Diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function. This interaction can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate: Similar in structure but with a propyl group instead of an ethyl group.
Dimethyl 4,5-imidazole-dicarboxylate: Similar but with methyl ester groups instead of ethyl ester groups.
Uniqueness
Diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate is unique due to its specific ester groups and the ethyl substitution on the imidazole ring. These structural features can influence its reactivity, making it suitable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
33457-40-8 |
|---|---|
Formule moléculaire |
C11H16N2O4 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
diethyl 1-ethylimidazole-4,5-dicarboxylate |
InChI |
InChI=1S/C11H16N2O4/c1-4-13-7-12-8(10(14)16-5-2)9(13)11(15)17-6-3/h7H,4-6H2,1-3H3 |
Clé InChI |
VHOYOGIUXHQSBV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC(=C1C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


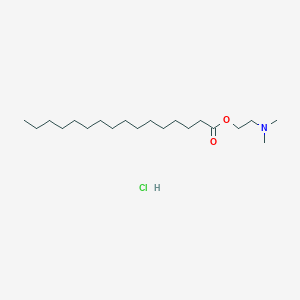
![But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane](/img/structure/B14678179.png)
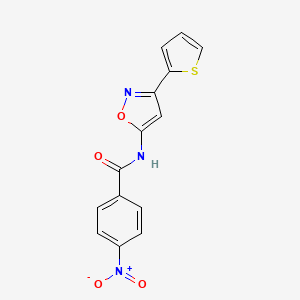

![{[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane](/img/structure/B14678189.png)
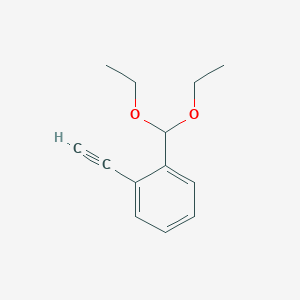
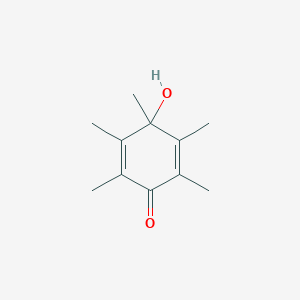
![(1E)-1-[(4-iodophenyl)methylene]indene](/img/structure/B14678204.png)
![2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate](/img/structure/B14678211.png)

